molecular formula C8H8INO2 B13089671 2-(2-Amino-6-iodophenyl)acetic acid

2-(2-Amino-6-iodophenyl)acetic acid

Cat. No.: B13089671
M. Wt: 277.06 g/mol
InChI Key: GGYNLRLMIKTMNU-UHFFFAOYSA-N
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Description

2-(2-Amino-6-iodophenyl)acetic acid is an organic compound that features an amino group and an iodine atom attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Amino-6-iodophenyl)acetic acid can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzyl cyanide with ammonia, followed by hydrolysis to yield the desired product . Another method includes the palladium-catalyzed reaction of 2-iodophenylacetic acid with allenes to form 1,3-butadienes . Additionally, photolysis of 2-iodophenylacetic acid in carbon tetrachloride can produce the corresponding chloro compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and photolysis methods are common in industrial settings due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-6-iodophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding a deiodinated product.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deiodinated products.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(2-Amino-6-iodophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group and iodine atom play crucial roles in its reactivity and binding affinity to biological molecules. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Iodophenylacetic acid: Shares a similar structure but lacks the amino group.

    4-Iodophenylacetic acid: Similar structure with the iodine atom at a different position.

    2-(2-Iodophenyl)acetic acid: Lacks the amino group but has similar reactivity.

Uniqueness

2-(2-Amino-6-iodophenyl)acetic acid is unique due to the presence of both an amino group and an iodine atom on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

2-(2-amino-6-iodophenyl)acetic acid

InChI

InChI=1S/C8H8INO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4,10H2,(H,11,12)

InChI Key

GGYNLRLMIKTMNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)CC(=O)O)N

Origin of Product

United States

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